3-Amino-2-chlorobenzene-1-sulfonamide
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Overview
Description
3-Amino-2-chlorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.6 g/mol. This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzene-1-sulfonamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method involves using sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides with good yields . Another eco-friendly method uses water and sodium carbonate as hydrochloric acid scavengers to produce the target product with high yields and purities .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions between amines and sulfonyl chlorides under controlled conditions to ensure high purity and yield . The use of green chemistry principles, such as eco-friendly solvents and reagents, is becoming increasingly common in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
3-Amino-2-chlorobenzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorobenzene-1-sulfonamide: Similar structure but with different positioning of the amino and chloro groups.
2-Chloro-4-sulfamoylaniline: Another sulfonamide derivative with similar chemical properties.
Uniqueness
3-Amino-2-chlorobenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to other sulfonamide derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Amino-2-chlorobenzene-1-sulfonamide, commonly referred to as a sulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly its antibacterial properties. Sulfonamides are a class of synthetic antibiotics that inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Antibacterial Properties
Sulfonamides, including this compound, primarily exhibit antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. By competing with PABA for the active site of dihydropteroate synthase, sulfonamides inhibit the conversion of PABA to folate, thereby stunting bacterial growth and replication.
- Inhibition of Dihydropteroate Synthase : Sulfonamides block the enzyme responsible for synthesizing folate.
- Bacteriostatic Effect : Rather than killing bacteria outright (bactericidal), sulfonamides prevent their reproduction.
Pharmacological Applications
Beyond their antibacterial effects, sulfonamides have been investigated for additional pharmacological applications:
- Carbonic Anhydrase Inhibition : Some derivatives act as inhibitors of carbonic anhydrases, enzymes that regulate pH and fluid balance. This property has potential implications in treating conditions like glaucoma and certain types of cancer .
- Cardiovascular Effects : Research indicates that specific sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance by acting on calcium channels .
Study 1: Antibacterial Efficacy Against Gram-Negative Bacteria
A study evaluated the antibacterial activity of various sulfonamide derivatives against common gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. The results indicated that this compound exhibited significant inhibition zones comparable to established antibiotics like ciprofloxacin .
Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
This compound | 30 ± 0.12 | 7.81 |
Ciprofloxacin | 32 ± 0.12 | 8.00 |
Study 2: Inhibition of Carbonic Anhydrases
In another investigation, sulfonamide derivatives were tested for their ability to inhibit carbonic anhydrases. The findings suggested that these compounds could be beneficial in managing conditions such as pulmonary hypertension due to their vasodilatory effects .
Study 3: Cardiovascular Implications
Research focusing on the cardiovascular effects of sulfonamides revealed that certain derivatives could lower coronary resistance through calcium channel inhibition. This suggests potential therapeutic applications in managing heart failure and hypertension .
Properties
Molecular Formula |
C6H7ClN2O2S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-amino-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
InChI Key |
XDPKDZWEXLSCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N |
Origin of Product |
United States |
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